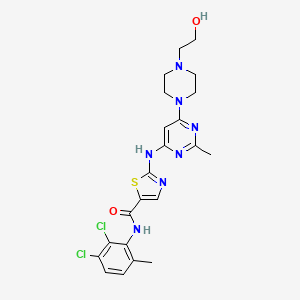

3-Chloro Dasatinib

Description

Overview of Targeted Kinase Inhibitors within Contemporary Oncology Research

Targeted kinase inhibitors represent a paradigm shift in cancer treatment, moving away from the broad-spectrum cytotoxicity of traditional chemotherapy towards a more nuanced approach that targets the specific molecular drivers of a patient's cancer. Protein kinases are enzymes that play a crucial role in cell signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. In many cancers, these kinases become dysregulated, leading to uncontrolled cell division. Kinase inhibitors are small molecule drugs designed to block the activity of these aberrant kinases, thereby inhibiting tumor growth.

The development of these inhibitors has been a major focus of oncology research over the past two decades. A significant milestone in this field was the approval of Imatinib (B729), a first-generation tyrosine kinase inhibitor (TKI), which demonstrated remarkable success in treating chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein. This success spurred the development of a vast pipeline of kinase inhibitors targeting various kinases implicated in a wide range of solid and hematological malignancies. Contemporary research continues to identify new kinase targets and develop novel inhibitors with improved specificity and potency.

Positioning Dasatinib (B193332) as a Foundational Second-Generation Tyrosine Kinase Inhibitor in Targeted Drug Discovery

Dasatinib is a potent, orally administered, second-generation tyrosine kinase inhibitor. It was developed to overcome the limitations of first-generation TKIs like Imatinib, particularly the development of drug resistance. Dasatinib exhibits a broader spectrum of activity, inhibiting not only the Bcr-Abl kinase but also members of the Src family of kinases and other signaling molecules. This multi-targeted approach provides a more comprehensive blockade of oncogenic signaling pathways.

As a second-generation TKI, Dasatinib has demonstrated superior efficacy compared to Imatinib in newly diagnosed CML patients, leading to faster and deeper molecular responses. nih.govscbt.com Its development was a critical step forward in targeted drug discovery, establishing a precedent for creating next-generation inhibitors to address the challenge of acquired resistance. The clinical success of Dasatinib has solidified its position as a foundational molecule in the ongoing effort to develop more effective and durable cancer therapies.

Rationale for Investigating Dasatinib Derivatives: Addressing Emergent Resistance and Expanding Therapeutic Horizons

Despite the significant clinical benefits of Dasatinib, the emergence of drug resistance remains a challenge. Resistance can arise through various mechanisms, including mutations in the target kinase that prevent the drug from binding effectively, or the activation of alternative signaling pathways that bypass the inhibited kinase. The T315I mutation in the Bcr-Abl kinase, for instance, confers resistance to both Imatinib and Dasatinib.

This clinical reality provides a strong rationale for the investigation and synthesis of Dasatinib derivatives. By modifying the core structure of Dasatinib, researchers aim to create new analogues with improved pharmacological properties. The goals of these modifications include:

Overcoming resistance: Designing derivatives that can effectively inhibit mutated kinases, such as the T315I variant.

Enhancing potency and selectivity: Creating compounds that are more potent against their intended targets and have fewer off-target effects, potentially leading to a better safety profile.

Expanding therapeutic applications: Exploring whether new derivatives can inhibit other kinases relevant to different types of cancer or other diseases.

The synthesis and evaluation of novel Dasatinib analogues is an active area of research, with numerous studies reporting the development of derivatives with promising preclinical activity. bldpharm.com

Current Landscape of Research on Specific Dasatinib Analogues, with Emphasis on the Limited Existing Academic Data for 3-Chloro Dasatinib

The investigation of Dasatinib analogues has yielded a wealth of information on the structure-activity relationships of this class of inhibitors. Researchers have synthesized and evaluated a wide array of derivatives, including those with modifications to the piperazine (B1678402) ring and the aminothiazole core. These studies have led to the identification of compounds with altered kinase inhibition profiles and improved activity against resistant cell lines.

In contrast, the specific compound This compound , chemically known as N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, occupies a different position within the scientific literature. Extensive searches of academic databases reveal a notable scarcity of research dedicated to the biological activity of this particular molecule. Instead, its primary significance appears to be as a key synthetic intermediate in the manufacturing of Dasatinib itself. tcichemicals.comguidechem.com

Chemical suppliers list "this compound" as a precursor or intermediate, highlighting its role in the chemical pathway to produce the final, clinically approved drug. tcichemicals.comguidechem.comacs.org While the introduction of a chlorine atom can significantly impact a molecule's potency and pharmacokinetic properties—a phenomenon sometimes referred to as the "magic chloro effect"—there is a lack of published academic studies that have specifically isolated and evaluated this compound for its own therapeutic potential as a kinase inhibitor.

The available information positions this compound as a critical component in the synthesis of a landmark cancer therapy, rather than a therapeutic agent in its own right that has been the subject of extensive academic biological investigation. This underscores a common aspect of drug development, where numerous chemical intermediates are created and utilized, but only the final lead compound undergoes rigorous biological and clinical evaluation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25Cl2N7O2S |

|---|---|

Molecular Weight |

522.4 g/mol |

IUPAC Name |

N-(2,3-dichloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C22H25Cl2N7O2S/c1-13-3-4-15(23)19(24)20(13)29-21(33)16-12-25-22(34-16)28-17-11-18(27-14(2)26-17)31-7-5-30(6-8-31)9-10-32/h3-4,11-12,32H,5-10H2,1-2H3,(H,29,33)(H,25,26,27,28) |

InChI Key |

HPWFWZAYVBMNLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO |

Origin of Product |

United States |

Foundational Research on Dasatinib: Mechanisms of Action and Molecular Interactions

Elucidation of ATP-Competitive Kinase Inhibition by Dasatinib (B193332)

Dasatinib functions as an adenosine triphosphate (ATP)-competitive inhibitor, binding to the ATP-binding pocket of its target kinases. ashpublications.orgwikipedia.org This action blocks the transfer of phosphate groups from ATP to tyrosine residues on substrate proteins, effectively switching off the signaling cascades that promote uncontrolled cell growth. patsnap.com Its high potency allows it to inhibit target kinases at nanomolar concentrations. nih.govdrugbank.com

Direct Inhibition of BCR-ABL Kinase Activity

The primary target of Dasatinib is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the pathogenic hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). patsnap.comnbinno.comashpublications.org The deregulated activity of BCR-ABL drives aberrant proliferation and anti-apoptotic pathways in hematopoietic cells. nih.govnih.gov Dasatinib potently inhibits the kinase activity of both wild-type and a majority of imatinib-resistant BCR-ABL mutants, with the notable exception of the T315I mutation. nih.govpnas.org This inhibition leads to the induction of apoptosis (programmed cell death) and suppressed proliferation in cancer cells expressing the BCR-ABL oncoprotein. patsnap.comnih.gov

Comprehensive Targeting of SRC Family Kinases (SRC, LCK, YES, FYN, HCK, FGR, BLK, LYN, FRK)

Dasatinib was initially developed as a dual inhibitor of SRC/ABL kinases. nih.govaacrjournals.org It demonstrates potent, broad-spectrum activity against the SRC family kinases (SFKs), which are often overexpressed or hyperactivated in a wide range of human cancers. nih.govaacrjournals.org SFKs are crucial regulators of multiple biological processes, including cell adhesion, migration, proliferation, and survival. patsnap.comnih.gov By inhibiting SFKs such as SRC, LCK, LYN, and FYN, Dasatinib can impede tumor growth, metastasis, and angiogenesis. nih.govaacrjournals.org For example, its inhibition of Lck, a key kinase in T-cell receptor signaling, gives Dasatinib immunomodulatory properties. nih.gov

Inhibition of Other Requisite Tyrosine Kinases (e.g., c-KIT, EPHA2, PDGFRβ, DDR1/2, c-FMS, TEC family kinases)

Beyond BCR-ABL and SFKs, Dasatinib's therapeutic reach is extended by its activity against a panel of other tyrosine kinases implicated in oncogenesis. patsnap.comnih.gov

c-KIT : Dasatinib potently inhibits both wild-type and mutated forms of the c-KIT receptor, which are associated with gastrointestinal stromal tumors (GISTs), systemic mastocytosis, and certain leukemias. nih.govselleckchem.com

EphA2 : This receptor tyrosine kinase is often overexpressed in solid tumors, including melanoma and pancreatic cancer, and its inhibition by Dasatinib can block cancer cell migration and invasion. nih.govnih.gov

PDGFRβ : The platelet-derived growth factor receptor-beta is involved in cell growth and angiogenesis. Dasatinib's inhibition of PDGFRβ contributes to its anti-tumor effects. patsnap.comresearchgate.netnih.gov

DDR1/2 : Discoidin domain receptors 1 and 2 are potently inhibited by Dasatinib. nih.govresearchgate.net

TEC family kinases : Dasatinib is a major inhibitor of the Tec family kinases Btk and Tec, which play roles in the signaling of hematopoietic cells. pnas.org

| Kinase Target | Reported IC50 / Potency | Associated Malignancies/Processes |

|---|---|---|

| BCR-ABL | <1 nM - 3 nM | CML, Ph+ ALL drugbank.comnih.gov |

| SRC | 0.8 nM | Solid Tumors (Melanoma, Breast, Lung) nih.govselleckchem.com |

| c-KIT | 79 nM | GIST, AML, Systemic Mastocytosis nih.govselleckchem.com |

| LCK | Potent Inhibition | T-cell Signaling, Leukemia nih.gov |

| EphA2 | Direct Inhibition | Melanoma, Pancreatic Cancer nih.govnih.gov |

| PDGFRβ | Potent Inhibition | Cell Proliferation, Angiogenesis patsnap.comdrugbank.com |

| DDR1 | Potent Inhibition | Various Cancers researchgate.net |

| Btk/Tec | Nanomolar Concentrations | B-cell signaling pnas.org |

Allosteric and Orthosteric Binding Profiles: Affinity for Active and Inactive ABL Kinase Domain Conformations

A key feature distinguishing Dasatinib from the first-generation inhibitor Imatinib (B729) is its ability to bind to multiple conformations of the ABL kinase domain. patsnap.comnbinno.com While Imatinib preferentially binds to and stabilizes the inactive, "closed" conformation of the ABL kinase, Dasatinib is more flexible. nih.gov It can effectively bind to both the active ("open") and inactive ("closed") conformations of the kinase. patsnap.commdpi.com This conformational flexibility allows Dasatinib to overcome many of the resistance mutations that prevent Imatinib binding by locking the kinase in its active state. patsnap.comnbinno.com This dual-binding capability contributes significantly to its greater potency and broader efficacy against imatinib-resistant CML. patsnap.comnih.gov

Downstream Cellular Signaling Pathway Disruption

By inhibiting key upstream kinases, Dasatinib effectively dismantles the signaling networks that cancer cells rely on for their growth and survival. patsnap.comaacrjournals.org This disruption occurs across multiple critical pathways.

Impact on Aberrant Cellular Proliferation and Survival Pathways

The inhibition of kinases like BCR-ABL and SRC by Dasatinib leads to the blockade of several downstream signaling cascades essential for malignant cell behavior. patsnap.comnih.gov Research has shown that Dasatinib treatment results in the decreased activation of pathways including:

Ras/MAPK Pathway : This pathway is crucial for cell proliferation, and its downregulation by Dasatinib contributes to cell cycle arrest. nih.govresearchgate.net

PI3K/Akt Pathway : A central pathway for promoting cell survival and inhibiting apoptosis, its suppression by Dasatinib makes cancer cells more susceptible to programmed cell death. nih.govresearchgate.net

JAK/STAT Pathway : Specifically, Dasatinib inhibits the activation of STAT5, which is involved in proliferation and survival signals downstream of BCR-ABL. nih.gov

The collective impact of blocking these pathways is a potent anti-proliferative and pro-apoptotic effect on cancer cells, forming the basis of Dasatinib's clinical efficacy. patsnap.comresearchgate.net

| Signaling Pathway | Key Proteins | Cellular Outcome of Inhibition |

|---|---|---|

| Ras/MAPK | MAPK (Erk1/2) | Inhibition of Cellular Proliferation, Cell Cycle Arrest nih.govresearchgate.net |

| PI3K/Akt | Akt | Induction of Apoptosis, Decreased Cell Survival nih.govresearchgate.net |

| JAK/STAT | STAT5 | Decreased Proliferation and Survival Signaling nih.gov |

Molecular Mechanisms of Apoptosis Induction in Malignant Cell Lines

Dasatinib instigates programmed cell death, or apoptosis, in malignant cells by disrupting key signaling pathways that regulate cell survival and proliferation. patsnap.com Its primary action as a multi-targeted tyrosine kinase inhibitor, particularly against BCR-ABL and SRC family kinases, triggers a cascade of molecular events that converge on the apoptotic machinery. patsnap.comnih.gov Research across various cancer cell lines has elucidated a mechanism that largely involves the intrinsic, or mitochondrial, pathway of apoptosis, characterized by the modulation of Bcl-2 family proteins and the subsequent activation of a caspase cascade. nih.govaacrjournals.org

The induction of apoptosis by dasatinib is closely linked to its ability to alter the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. In several cancer models, including bladder cancer and chronic lymphocytic leukemia (CLL), treatment with dasatinib leads to the downregulation of anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1. nih.govresearchgate.netsemanticscholar.org Concurrently, it can upregulate pro-apoptotic proteins such as Bad. nih.gov This shift disrupts the protective environment of the cancer cell, favoring mitochondrial outer membrane permeabilization. This critical event leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govaacrjournals.orgmdpi.com

The release of cytochrome c is a pivotal step in the activation of the intrinsic apoptotic pathway. In the cytoplasm, it associates with Apoptotic Protease Activating Factor-1 (APAF1) to form the apoptosome, which recruits and activates caspase-9, an initiator caspase. thermofisher.com Studies have confirmed that dasatinib treatment leads to the activation of caspase-9 in bladder cancer cells. nih.gov

Activated initiator caspases subsequently cleave and activate executioner caspases, primarily caspase-3 and caspase-7. thermofisher.comfrontiersin.org The activation of these executioner caspases is a point of no return in the apoptotic process. Dasatinib has been shown to induce the cleavage, and therefore activation, of caspase-3 and caspase-7 in lung cancer, acute myeloid leukemia (AML), and bladder cancer cell lines. nih.govnih.govfrontiersin.org These active executioner caspases are responsible for the systematic dismantling of the cell by cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP). semanticscholar.org The cleavage of PARP is a well-established hallmark of apoptosis and has been consistently observed in various cancer cell lines following dasatinib treatment. nih.govsemanticscholar.orgfrontiersin.orgresearchgate.net

The table below summarizes the observed effects of dasatinib on key apoptosis-related proteins in different malignant cell lines, as documented in various research studies.

| Cancer Type | Cell Line(s) | Protein Target | Observed Effect | Reference |

|---|---|---|---|---|

| Bladder Cancer | T24, T24R2 | Bcl-2 | Downregulation | nih.gov |

| Bladder Cancer | T24, T24R2 | Bad | Upregulation | nih.gov |

| Bladder Cancer | T24, T24R2 | Cytochrome c | Increased Expression/Release | nih.gov |

| Bladder Cancer | T24, T24R2 | Caspase-9 | Activation (Cleavage) | nih.gov |

| Bladder Cancer | T24, T24R2 | Caspase-8 | Activation (Cleavage) | nih.gov |

| Bladder Cancer | T24, T24R2 | Caspase-3 | Activation (Cleavage) | nih.gov |

| Bladder Cancer | T24, T24R2 | PARP | Activation (Cleavage) | nih.gov |

| Lung Cancer | - | Caspase-3 | Activation (Cleavage) | frontiersin.orgresearchgate.net |

| Lung Cancer | - | Caspase-7 | Activation (Cleavage) | frontiersin.orgresearchgate.net |

| Lung Cancer | - | PARP | Activation (Cleavage) | frontiersin.orgresearchgate.net |

| Chronic Myeloid Leukemia (CML) | K562 | Bcl-xL | Downregulation | researchgate.net |

| Chronic Myeloid Leukemia (CML) | K562 | Mcl-1 | Downregulation | researchgate.net |

| Acute Myeloid Leukemia (AML) | Kasumi-1 | Caspase-3 | Activation | nih.gov |

| Acute Myeloid Leukemia (AML) | Primary AML cells | Mcl-1 | Downregulation/Degradation | nih.gov |

| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | Mcl-1 | Downregulation | semanticscholar.org |

| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | Bcl-xL | Downregulation | semanticscholar.org |

| Chronic Lymphocytic Leukemia (CLL) | - | Bcl-2 | Downregulation | aacrjournals.org |

| Sarcoma | - | XIAP | Downregulation | aacrjournals.org |

| Sarcoma | - | PARP | Activation (Cleavage) | aacrjournals.org |

Synthetic Methodologies and Chemical Derivatization of Dasatinib and Its Analogues

Established Synthetic Pathways for Dasatinib (B193332)

The chemical synthesis of Dasatinib is a multi-step process that has been refined over time to enhance efficiency and product purity. The initial and subsequent commercial syntheses involve the strategic assembly of key heterocyclic fragments.

Strategic Selection of Key Precursors and Intermediate Compounds

Key precursors in the synthesis of Dasatinib include:

A substituted thiazole (B1198619) ring: This is a core component of the Dasatinib structure. A common starting material for this fragment is 2-chlorothiazole (B1198822). researchgate.net

A substituted pyrimidine (B1678525) ring: 4,6-Dichloro-2-methylpyrimidine is a frequently used precursor for this part of the molecule. sciencescholar.us

A substituted aniline (B41778) fragment: 2-Chloro-6-methylaniline or its isocyanate derivative, 2-chloro-6-methylphenyl isocyanate, provides the N-phenyl-carboxamide side chain. chemicalbook.com

A piperazine (B1678402) derivative: 1-(2-Hydroxyethyl)piperazine is introduced in the final steps of many synthetic routes to complete the molecule. chemicalbook.com

The synthesis proceeds through several key intermediate compounds. One of the pivotal intermediates is N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide . researchgate.net This intermediate is formed by the coupling of the thiazole and pyrimidine moieties, followed by the attachment of the aniline fragment. The final step then involves the substitution of the remaining chlorine on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine. researchgate.net

| Precursor | Chemical Structure | Role in Synthesis |

|---|---|---|

| 2-Chlorothiazole | C₃H₂ClNS | Core thiazole building block. researchgate.net |

| 4,6-Dichloro-2-methylpyrimidine | C₅H₄Cl₂N₂ | Pyrimidine building block. sciencescholar.us |

| 2-Chloro-6-methylaniline | C₇H₈ClN | Aniline side-chain precursor. chemicalbook.com |

| 1-(2-Hydroxyethyl)piperazine | C₆H₁₄N₂O | Final side-chain precursor. chemicalbook.com |

Detailed Reaction Sequences and Conditions (e.g., sulfur-directed ortho-lithiation, amidation, coupling reactions)

The initial synthesis of Dasatinib reported by Bristol-Myers Squibb utilized a sulfur-directed ortho-lithiation of 2-chlorothiazole. researchgate.net This reaction is a key step in functionalizing the thiazole ring at the 5-position. The process involves treating 2-chlorothiazole with a strong base like n-butyllithium at low temperatures. chemicalbook.com The sulfur atom in the thiazole ring directs the deprotonation to the adjacent C5 position. The resulting lithiated intermediate is then reacted with 2-chloro-6-methylphenyl isocyanate to form an amide bond, yielding N-(2-chloro-6-methylphenyl)-2-chlorothiazole-5-carboxamide. chemicalbook.com

Subsequent steps involve the protection of the amide nitrogen, followed by a nucleophilic aromatic substitution reaction with 4-amino-6-chloro-2-methylpyrimidine. chemicalbook.com Deprotection and a final coupling reaction with 1-(2-hydroxyethyl)piperazine in a solvent like refluxing dioxane furnishes Dasatinib. chemicalbook.com

Alternative synthetic routes have been developed to circumvent some of the challenges of the initial synthesis. These often involve changing the order of fragment assembly. For instance, some methods first couple the pyrimidine and thiazole moieties before introducing the aniline side chain. google.com Amidation reactions to form the crucial amide linkage are often facilitated by condensing agents such as phenyl diphosphate (B83284) (PDCP), dicyclohexylcarbodiimide (B1669883) (DCC), or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI). google.comgoogle.com

Optimization Strategies for Overall Yield and Purity in Multi-Step Synthesis

Optimization strategies often focus on:

Reaction Conditions: Fine-tuning parameters such as solvent, temperature, and reaction time can significantly impact yield and impurity profiles. For example, in the coupling of the key intermediate with 1-(2-hydroxyethyl)piperazine, using a high-polar solvent can be advantageous over traditional solvents like n-butanol, leading to shorter reaction times and lower temperatures. researchgate.net

Purification Methods: Developing effective purification techniques for the final product and key intermediates is crucial. Recrystallization from a suitable solvent system, such as an alcohol-water mixture, can effectively remove impurities and yield high-purity Dasatinib. researchgate.net

Impurity Control: Identifying and controlling the formation of process-related impurities is a key aspect of optimization. For example, the des-hydroxyethyl Dasatinib impurity can be challenging to remove from the final product. researchgate.net Synthetic routes that minimize the formation of such impurities are therefore highly desirable.

| Parameter | Optimization Strategy | Impact |

|---|---|---|

| Solvent Choice | Using high-polar solvents for coupling reactions. researchgate.net | Reduced reaction time and temperature. researchgate.net |

| Purification | Recrystallization from alcohol-water mixtures. researchgate.net | Improved final product purity. researchgate.net |

| Impurity Profile | Modifying synthetic route to avoid problematic impurities. researchgate.net | Higher quality final product. researchgate.net |

Exploration of Derivatization Strategies for Dasatinib Analogues

The development of Dasatinib analogues is driven by the need to improve its activity against resistant kinase mutations, enhance its selectivity, and reduce off-target effects. Derivatization strategies have primarily focused on modifying the peripheral parts of the molecule, as the core structure is crucial for its kinase inhibitory activity.

Methodologies for Introducing Halogen Substitutions at Specific Positions (e.g., potential for 3-Chloro modification)

While Dasatinib itself contains a chloro-substituent on the phenyl ring, the introduction of additional halogens, particularly on the thiazole ring, represents a potential avenue for creating novel analogues. However, direct halogenation of the Dasatinib core is not straightforward.

The potential for a 3-chloro modification on the thiazole ring of Dasatinib is an area of synthetic exploration. Direct electrophilic chlorination of the Dasatinib molecule at the 3-position of the thiazole ring is unlikely to be a viable strategy due to the presence of multiple other reactive sites and the electron-deficient nature of the thiazole ring in the context of the larger molecule.

It is also important to consider the structure-activity relationship (SAR) of Dasatinib. Studies have shown that the core of the molecule, which includes the thiazole ring, is critical for its interaction with the ATP binding site of kinases. nih.gov Modifications in this region could potentially disrupt the binding and reduce the inhibitory activity of the compound.

Development of Novel Synthetic Approaches for Structurally Related Compounds

A variety of novel synthetic approaches have been employed to generate structurally related compounds to Dasatinib. These efforts have largely focused on modifying the solvent-exposed regions of the molecule, such as the side chain containing the piperazine and hydroxyl groups.

Modification of the Hydroxyl Group: The terminal hydroxyl group of the 1-(2-hydroxyethyl)piperazine side chain has been a common site for derivatization. nih.gov This position is not directly involved in the key interactions with the kinase active site. nih.gov Strategies have included the synthesis of Dasatinib-amino acid and Dasatinib-fatty acid conjugates through ester linkages. researchgate.net These modifications aim to alter the pharmacokinetic properties of the drug or to introduce new interactions with the target protein.

Prodrug Approaches: Prodrugs of Dasatinib have been synthesized to improve its oral bioavailability. jst.go.jp These often involve masking the hydroxyl group with a moiety that is cleaved in vivo to release the active drug.

Alternative Heterocyclic Cores: While the thiazole ring is a hallmark of Dasatinib, some research has explored the replacement of the thiazole with other heterocyclic systems to investigate the impact on kinase inhibition and selectivity.

The synthesis of these analogues often employs standard coupling and condensation reactions, similar to those used in the synthesis of Dasatinib itself. The choice of synthetic route depends on the specific modification being introduced and the availability of the required starting materials.

Analytical Validation of Synthetic Pathways for Dasatinib Analogues

The successful synthesis of dasatinib analogues, such as 3-Chloro Dasatinib, necessitates rigorous analytical validation to ensure the identity, purity, and quality of the final compound. This process involves a series of analytical techniques to confirm that the intended molecular structure has been formed and to quantify any impurities. The validation of the synthetic pathway is crucial for reproducibility and for ensuring that the compound meets the required specifications for further investigation.

The analytical validation for a dasatinib analogue like this compound would typically follow the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). xisdxjxsu.asiabrjac.com.br

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dasatinib and its analogues due to its high resolution and sensitivity. sci-hub.seresearchgate.net A stability-indicating HPLC method is essential for separating the target compound from starting materials, intermediates, by-products, and degradation products. sci-hub.se

For an analogue like this compound, a reversed-phase HPLC (RP-HPLC) method would be developed. The selection of the stationary phase (e.g., a C18 column), mobile phase composition, flow rate, and detector wavelength are critical for achieving optimal separation. brjac.com.brresearchgate.net UV-Spectrophotometry reveals that dasatinib typically shows a maximum absorption (λmax) at wavelengths around 315-330 nm, which guides the selection of the detection wavelength for HPLC analysis. researchgate.netajpaonline.comasianpubs.org

Table 1: Representative HPLC Parameters for Analysis of Dasatinib Analogues

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | brjac.com.brsci-hub.seresearchgate.net |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM Ammonium Acetate or Phosphate Buffer, pH adjusted) | xisdxjxsu.asiabrjac.com.br |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol) | xisdxjxsu.asiaajpaonline.com |

| Elution Mode | Gradient or Isocratic | xisdxjxsu.asiasci-hub.se |

| Flow Rate | Typically 1.0 - 1.2 mL/min | brjac.com.brresearchgate.net |

| Detection Wavelength | UV detection at ~310-323 nm | brjac.com.brresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 35 °C) | brjac.com.br |

The method's specificity would be confirmed by demonstrating that there is no interference from excipients or other impurities at the retention time of the this compound peak. xisdxjxsu.asia

Spectroscopic and Spectrometric Methods

While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for structural elucidation and confirmation.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is used to confirm the molecular weight of the synthesized analogue. For this compound (C₂₂H₂₅Cl₂N₇O₂S), the expected monoisotopic mass is approximately 521.1167 g/mol . nih.gov Analysis of the fragmentation patterns in the mass spectrum can further help to confirm the structure of the molecule and its various components. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the unambiguous determination of the chemical structure. The chemical shifts, integration values, and coupling constants of the protons in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's carbon-hydrogen framework. This is particularly important for confirming the regiochemistry of the substitution on the aromatic rings, such as verifying the position of the second chlorine atom in the N-(2,3-dichloro-6-methylphenyl) group of this compound.

Validation Parameters

The developed analytical methods are validated to ensure they are reliable for their intended purpose.

Table 2: Key Validation Parameters for Analytical Methods of Dasatinib Analogues

| Parameter | Description | Typical Acceptance Criteria/Findings | Reference |

|---|---|---|---|

| Linearity | The ability of the method to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 | researchgate.netajpaonline.com |

| Accuracy | The closeness of the test results to the true value, often determined by recovery studies. | Recovery typically in the range of 98-102% | xisdxjxsu.asiaajpaonline.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. | Relative Standard Deviation (%RSD) < 2% | ajpaonline.comglobalresearchonline.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Determined by signal-to-noise ratio (e.g., 3:1); found to be ~0.5 µg/mL for Dasatinib in some methods. | brjac.com.brresearchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (e.g., 10:1); found to be ~1.6 µg/mL for Dasatinib in some methods. | brjac.com.brresearchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results despite minor changes in mobile phase pH, flow rate, etc. | brjac.com.brajpaonline.com |

Structure Activity Relationship Sar Studies of Dasatinib and Its Analogues

Identification and Elucidation of Core Structural Requirements for Potent Kinase Binding

The potent inhibitory activity of Dasatinib (B193332) and its analogues, including 3-Chloro Dasatinib, is intrinsically linked to their specific molecular architecture, which facilitates high-affinity binding to the ATP-binding pocket of various kinases. The core structure essential for this activity comprises a 2-aminothiazole (B372263) ring, which serves as a crucial scaffold. arabjchem.orgacs.org This aminothiazole fragment is designed to localize to the hinge region of the kinase active site. arabjchem.org

The 2-aminothiazole moiety is connected to a pyrimidine (B1678525) ring, which in turn is linked to a piperazine (B1678402) ring bearing a hydroxyethyl (B10761427) group. lgmpharma.comjst.go.jp While modifications to the pyrimidine and piperazine groups have been explored to modulate properties like selectivity and pharmacokinetics, the fundamental 2-aminothiazole and the substituted phenyl ring are consistently identified as core requirements for potent kinase inhibition. arabjchem.orgresearchgate.net

Crystal structure analysis of Dasatinib bound to the ABL kinase domain reveals that the molecule binds to the active conformation of the kinase. researchgate.netnih.gov The aminothiazole group forms crucial hydrogen bonds with the hinge region residue Met318, an interaction vital for activity against both native and mutated BCR-ABL kinases. researchgate.netresearchgate.net The N-(2-chloro-6-methylphenyl) portion of the molecule occupies a hydrophobic pocket, and the hydroxyethyl group on the piperazine ring extends out of the binding site, suggesting it can be modified without significantly impacting potency. mdpi.com This understanding of the core structural requirements has been fundamental in the design of Dasatinib analogues, aiming to enhance potency, selectivity, and overcome resistance. arabjchem.orgacs.org

Quantitative Analysis of Inhibitory Potency (IC50, Ki values) of Dasatinib and its Analogues against Targeted Kinases

Dasatinib is a potent inhibitor of a broad spectrum of kinases, with its inhibitory activity quantified by IC50 and Ki values in the nanomolar to subnanomolar range for its primary targets. acs.orgaacrjournals.org It is a highly potent dual Abl/Src kinase inhibitor. nih.gov Extensive in vitro kinase assays have demonstrated its potent inhibition of BCR-ABL, SRC family kinases (SRC, LCK, HCK, FYN, YES, FGR, BLK, LYN, and FRK), c-KIT, EPHA2, and PDGFRβ. lgmpharma.comaacrjournals.orghmdb.ca

The IC50 values for Dasatinib against its most sensitive targets are often less than 1 nmol/L. aacrjournals.org For instance, in leukemia cell lines overexpressing BCR-ABL, Dasatinib has shown high growth inhibitory potential with IC50 values at or below 1 nM. europa.eu Against the isolated BCR-ABL kinase, Dasatinib exhibits an IC50 of less than 1 nM. bocsci.com Its potency extends to imatinib-resistant mutants of BCR-ABL, a key advantage in clinical settings. lgmpharma.comnih.gov

Studies on Dasatinib analogues have aimed to modulate this potency and selectivity. For example, a Dasatinib-L-arginine derivative (Das-R) showed IC50 values of 4.4 nM, <0.25 nM, and <0.45 nM against Csk, Src, and Abl kinases, respectively. researchgate.netauhs.edu In another study, the IC50 of Dasatinib in various cancer cell lines ranged from 0.01 µM to 16.4 µM. nih.gov For example, in HCT 116, MCF7, and H460 cancer cell lines, Dasatinib demonstrated IC50 values of 0.14 µM, 0.67 µM, and 9.0 µM, respectively. juniperpublishers.com

The inhibitory constant (Ki) for CYP2C8 inhibition by Dasatinib was found to be 3.6 µM, following a competitive inhibition model. For time-dependent inhibition of CYP3A4, the KI was 1.9 µM. europa.eu

The following table summarizes the inhibitory potency of Dasatinib against various kinases and cell lines.

| Target Kinase/Cell Line | Inhibitor | IC50 Value | Reference |

| BCR-ABL | Dasatinib | <1 nM | bocsci.com |

| c-Src | Dasatinib | 0.8 nM | bocsci.com |

| c-KIT | Dasatinib | 79 nM | bocsci.com |

| DDR1b | Dasatinib | 0.5 nM | mdpi.com |

| DDR2 | Dasatinib | 1.4 nM | mdpi.com |

| SIK1 | Dasatinib | <3 nM | nih.gov |

| SIK2 | Dasatinib | <3 nM | nih.gov |

| SIK3 | Dasatinib | 18 nM | nih.gov |

| HCT 116 Cell Line | Dasatinib | 0.14 µM | juniperpublishers.com |

| MCF7 Cell Line | Dasatinib | 0.67 µM | juniperpublishers.com |

| H460 Cell Line | Dasatinib | 9.0 µM | juniperpublishers.com |

| Csk | Dasatinib-L-arginine | 4.4 nM | researchgate.netauhs.edu |

| Src | Dasatinib-L-arginine | <0.25 nM | researchgate.netauhs.edu |

| Abl | Dasatinib-L-arginine | <0.45 nM | researchgate.netauhs.edu |

Principles of Rational Drug Design Applied to Dasatinib-like Scaffolds

Rational drug design is a process that leverages the knowledge of a biological target's structure and function to create new medications. wikipedia.org This approach has been central to the development and optimization of Dasatinib and its analogues. The core principle involves designing molecules that are complementary in shape and charge to the target protein's binding site, thereby ensuring high-affinity and selective interaction. wikipedia.org

The design of Dasatinib itself originated from the screening of a compound library which identified 2-aminothiazole as a novel kinase inhibitor template. acs.org Subsequent optimization through structure-activity relationship (SAR) studies led to the development of Dasatinib. acs.org A key aspect of the rational design of Dasatinib-like scaffolds is structure-based drug design, which relies on the three-dimensional structure of the target kinase. nih.govslideshare.net By understanding the crystal structure of kinases like ABL in complex with inhibitors, researchers can identify key interaction points. researchgate.netnih.gov

For instance, the crystal structure of Dasatinib bound to the ABL kinase domain revealed that the N-(2-chloro-6-methylphenyl) group fits into a hydrophobic pocket, while the aminothiazole core forms critical hydrogen bonds with the hinge region. researchgate.netmdpi.com This knowledge allows for the rational design of modifications. One strategy involves modifying parts of the molecule that extend out of the binding pocket, such as the hydroxyethyl group on the piperazine ring, to improve properties like solubility or to attach other functional moieties without losing potency. mdpi.com

Another principle applied is the design of analogues that can overcome resistance. For example, Dasatinib was designed to be effective against imatinib-resistant BCR-ABL mutants by being able to bind to multiple conformations of the kinase, a feature that was understood through structural studies. nih.gov

Furthermore, rational design principles are used to improve selectivity. By comparing the binding sites of different kinases, it's possible to design modifications that favor interaction with the desired target while avoiding off-target kinases, thus potentially reducing side effects. nih.gov This can involve exploiting differences in the shape, electrostatic potential, or flexibility of the binding sites. nih.gov The synthesis of Dasatinib-amino acid and Dasatinib-fatty acid conjugates is an example of extending the inhibitor to interact with more diverse sites to improve specificity. researchgate.netauhs.edu

Computational Approaches and Molecular Modeling in SAR Elucidation and Prediction

Computational methods are indispensable tools in modern drug discovery, playing a crucial role in elucidating and predicting the structure-activity relationships (SAR) of kinase inhibitors like Dasatinib and its analogues. nih.govnih.gov These in silico techniques provide insights at an atomic level, complementing experimental data and guiding the rational design of more potent and selective inhibitors. researchgate.netnih.gov

Molecular Docking is a widely used computational technique to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.govnih.gov For Dasatinib and its analogues, docking studies have been instrumental in understanding how these molecules orient themselves within the ATP-binding pocket of various kinases. researchgate.netacs.org These studies have consistently shown the importance of the hydrogen bonds formed between the aminothiazole core and the hinge region of the kinase, as well as the favorable placement of the 2-chloro-6-methylphenyl group in a hydrophobic pocket. researchgate.netresearchgate.net Docking can also be used in virtual screening to identify new potential inhibitors from large compound libraries. sciety.orgjpionline.org

Molecular Dynamics (MD) Simulations offer a more dynamic view of the inhibitor-protein complex, simulating the movement of atoms over time. nih.govjpionline.org MD simulations are used to assess the stability of the docked complex and to understand the conformational changes that may occur upon inhibitor binding. researchgate.netsciety.org For Dasatinib analogues, MD simulations have helped to confirm the stability of the ligand within the binding pocket and to analyze the persistence of key interactions throughout the simulation. researchgate.net

Binding Free Energy Calculations , often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding affinity. researchgate.netacs.org These calculations can help to rationalize the experimental IC50 values and to predict the potency of newly designed analogues. researchgate.net By decomposing the binding free energy into contributions from individual residues, researchers can identify the key amino acids driving the interaction, providing valuable information for SAR studies. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a data-driven approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov While not explicitly detailed for this compound in the provided context, QSAR is a common tool in drug design that can be used to predict the activity of untested compounds based on the properties of known inhibitors.

Together, these computational approaches have been integral in building a comprehensive understanding of the SAR of the Dasatinib scaffold. researchgate.net They have facilitated the rational engineering and diversification of Dasatinib derivatives, providing crucial insights into the mechanisms of kinase selectivity and guiding the discovery of novel inhibitors. researchgate.netacs.org

Based on a comprehensive review of available scientific literature, there is no specific preclinical data corresponding to the compound "this compound" for the outlined sections and subsections.

The requested article cannot be generated because research findings on the following aspects of a compound specifically identified as "this compound" are not available in published studies:

In Vitro Studies on Defined Cellular Models:

Evaluation of Anti-Proliferative Activity in Cancer Cell Lines

Assessment of Activity against Imatinib-Sensitive and Imatinib-Resistant Leukemic Cell Lines

Analysis of Kinase Inhibition Efficacy via Phosphorylation Biomarkers (e.g., phospho-BCR-ABL/phospho-CrkL)

Investigations into Immunomodulatory Effects on Non-Malignant Immune Cells (e.g., T-cell proliferation, neutrophil function)

In Vivo Animal Model Research:

Efficacy Evaluation in Leukemia Xenograft Models (e.g., Chronic Myelogenous Leukemia models)

The IUPAC name for the well-studied compound Dasatinib is N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide, which contains a chloro group as an integral part of its chemical structure. However, a distinct derivative or related compound specifically designated as "this compound" does not appear to have been the subject of the detailed preclinical investigations outlined in the request. Molecules containing a "3-chloro" moiety have been referenced in the context of being synthetic precursors or impurities related to Dasatinib, but not as therapeutic agents with a body of research on their biological activity.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the request.

Mechanisms of Drug Resistance to Dasatinib

Role of BCR-ABL Kinase Domain Mutations in Acquired Resistance

The most common mechanism of acquired resistance to TKIs, including Dasatinib (B193332), is the development of point mutations within the kinase domain of the BCR-ABL oncoprotein. aacrjournals.orgashpublications.org These mutations can interfere with drug binding, thereby restoring the kinase activity of BCR-ABL and driving leukemic cell proliferation.

While Dasatinib is effective against many imatinib-resistant BCR-ABL mutants, specific mutations confer high levels of resistance. ashpublications.org The T315I mutation is a notable example, often referred to as a "gatekeeper" mutation. ashpublications.orghaematologica.org This substitution of threonine with isoleucine at position 315 disrupts a critical hydrogen bond necessary for Dasatinib binding and creates steric hindrance, preventing the drug from effectively accessing its binding site. haematologica.org Consequently, the T315I mutation confers resistance to imatinib (B729), Dasatinib, and nilotinib. aacrjournals.orgashpublications.org

Another significant mutation is F317L, which involves the substitution of phenylalanine for leucine (B10760876) at residue 317. haematologica.orgbohrium.comashpublications.org This mutation is frequently detected in patients who relapse during Dasatinib therapy. haematologica.orgbohrium.com While cells with the F317L mutation are resistant to Dasatinib, they may retain sensitivity to other TKIs like imatinib and nilotinib. ashpublications.orgashpublications.org Other mutations, such as T315A and V299L, have also been identified in association with Dasatinib resistance. ashpublications.orghaematologica.org The emergence of these mutations under the selective pressure of therapy highlights the clonal evolution of the disease and the need for mutational screening to guide treatment decisions. ashpublications.orghaematologica.org

| Mutation | Location in Kinase Domain | Effect on Dasatinib Binding | Sensitivity to Dasatinib | Alternative TKI Sensitivity |

|---|---|---|---|---|

| T315I | Gatekeeper Residue | Disrupts hydrogen bond, steric hindrance haematologica.org | Resistant aacrjournals.orgashpublications.orghaematologica.org | Sensitive to Ponatinib, Asciminib researchgate.net |

| F317L | P-loop | Alters conformation of drug binding site | Resistant ashpublications.orgbohrium.comashpublications.org | Sensitive to Imatinib, Nilotinib ashpublications.org |

| T315A | Gatekeeper Residue | Alters interaction with Dasatinib haematologica.org | Resistant ashpublications.orgashpublications.org | May retain sensitivity to Imatinib ashpublications.org |

| V299L | P-loop | Reduces binding affinity | Less Sensitive ashpublications.org | Varies |

Activation of Alternative Signaling Pathways Contributing to Resistance

Resistance to Dasatinib can also occur independently of BCR-ABL kinase domain mutations. aacrjournals.orgresearchgate.net In these cases, cancer cells activate alternative or "bypass" signaling pathways that promote survival and proliferation, rendering the inhibition of BCR-ABL insufficient to induce cell death.

One of the primary mechanisms of BCR-ABL-independent resistance involves the SRC family kinases (SFKs). drugbank.com Dasatinib is a dual SRC/ABL kinase inhibitor. drugbank.comnih.gov However, overexpression or constitutive activation of SFKs such as Lck, Hck, and Lyn can contribute to resistance. researchgate.netashpublications.org These kinases can activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3 kinase (PI3K)/Akt pathways, which are crucial for cell growth and survival. aacrjournals.orgresearchgate.netashpublications.org The activation of these pathways can effectively bypass the therapeutic blockade of BCR-ABL. researchgate.net

Studies have shown that in some Dasatinib-resistant cells, there is an increase in the activation of kinases like Lck and the downstream effectors MAPK and Akt, even in the absence of BCR-ABL mutations. ashpublications.org This indicates a shift in the cell's dependency from BCR-ABL to other pro-survival signals, creating a state of persistent oncogenic signaling despite targeted therapy. aacrjournals.orgashpublications.org

| Pathway | Key Kinases/Proteins | Role in Resistance |

|---|---|---|

| SRC Family Kinases (SFKs) | SRC, Lck, Lyn, Hck researchgate.netashpublications.org | Overexpression and activation provide survival signals independent of BCR-ABL. researchgate.netdrugbank.com |

| PI3K/Akt/mTOR | Akt, mTOR aacrjournals.orgresearchgate.netnih.gov | Promotes cell survival and proliferation; activation can be facilitated by SFKs. nih.gov |

| MAPK/ERK | ERK1/2 aacrjournals.orgresearchgate.net | Mediates cell proliferation and resistance; can be activated by SFKs and other upstream signals. researchgate.net |

| JAK/STAT | JAK2, STAT5 researchgate.netnih.gov | Contributes to oncogenicity and can be activated in resistant cells. nih.gov |

Influence of Efflux Transporters on Intracellular Compound Concentrations

The efficacy of any targeted therapy, including Dasatinib, is contingent upon achieving and maintaining sufficient intracellular drug concentrations to inhibit its target. A well-established mechanism of multidrug resistance involves the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govecancer.org

The primary transporters implicated in TKI resistance are P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). nih.govnih.gov Both ABCB1 and ABCG2 have been shown to interact with Dasatinib. nih.govnih.govclinpgx.orgsahmri.org.au Overexpression of these transporters can actively pump Dasatinib out of the cancer cell, thereby reducing its intracellular concentration to sub-therapeutic levels and diminishing its inhibitory effect on BCR-ABL and other targets. nih.govecancer.org

While Dasatinib is a substrate for both ABCB1 and ABCG2, its interaction is complex. nih.gov Some studies suggest that compared to other TKIs like imatinib and nilotinib, Dasatinib is a less potent inhibitor of these transporters. nih.gov The level of resistance conferred by these transporters appears to depend on their expression levels; lower expression levels mediate lower but still significant resistance. ecancer.org Therefore, the overexpression of ABCB1 and ABCG2 in leukemic stem cells could contribute to intrinsic or acquired resistance by preventing the eradication of the malignant clone. nih.gov

| Transporter | Function | Interaction with Dasatinib | Impact on Resistance |

|---|---|---|---|

| ABCB1 (P-glycoprotein) | Drug efflux pump | Dasatinib is a substrate. nih.govnih.gov | Overexpression reduces intracellular Dasatinib levels, conferring resistance. nih.govecancer.org |

| ABCG2 (BCRP) | Drug efflux pump | Dasatinib is a substrate. nih.govnih.gov | Overexpression reduces intracellular Dasatinib levels, conferring resistance. nih.govecancer.org |

Preclinical Strategies for Overcoming Dasatinib Resistance

Given the diverse mechanisms of Dasatinib resistance, several preclinical strategies are being investigated to restore or enhance its therapeutic efficacy.

One approach involves combination therapy. For instance, combining Dasatinib with other TKIs that have different resistance profiles could prevent the emergence of resistant clones. ashpublications.org Preclinical studies have shown that combining ATP-competitive inhibitors (like Dasatinib) with allosteric inhibitors (like Asciminib) can suppress the development of resistance mutations. nih.govmdpi.com This dual-targeting approach can be effective against certain compound mutations that are resistant to single-agent therapy. mdpi.com

Another strategy is to target the activated bypass pathways. For cells that have become dependent on pathways like PI3K/Akt or JAK/STAT, combining Dasatinib with inhibitors of these downstream effectors (e.g., JAK2 inhibitors) has shown promise in inducing apoptosis in resistant cells. nih.gov Similarly, inhibiting heat shock protein 90 (Hsp90), a chaperone protein that is critical for the stability and function of BCR-ABL, represents another avenue to overcome resistance.

For resistance mediated by efflux pumps, the co-administration of ABC transporter inhibitors could potentially restore intracellular Dasatinib concentrations. However, the clinical development of such inhibitors has been challenging due to toxicity.

Finally, for specific mutations like T315I, the development of third-generation TKIs such as Ponatinib, which was specifically designed to inhibit BCR-ABL carrying this mutation, has been a successful strategy. More recently, the allosteric inhibitor Asciminib has provided a new therapeutic option for patients with T315I and other mutations. researchgate.net In cases of asciminib-specific resistance mutations, switching back to an effective ATP-site TKI like Dasatinib has proven successful. mdpi.com

Advanced Research Directions and Future Perspectives for Dasatinib Like Compounds

Repurposing and Novel Therapeutic Applications of Dasatinib (B193332) and its Analogues

The established role of Dasatinib as a potent tyrosine kinase inhibitor has paved the way for its investigation in other clinical contexts. Researchers are actively exploring its utility beyond cancer treatment, with promising results in antiviral and senolytic therapies.

Recent global health crises have spurred the search for broad-spectrum antiviral agents. Dasatinib and other kinase inhibitors have emerged as potential candidates due to their ability to interfere with viral replication cycles.

A 2014 study that screened 290 compounds for antiviral activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) identified Dasatinib as an active agent against both. nih.gov This suggests that the ABL kinase pathway, which Dasatinib inhibits, may be crucial for the replication of these viruses. nih.gov It is believed that in the later stages of infection, the Abl2 protein, which is inhibited by Dasatinib, facilitates the replication of SARS-CoV and MERS-CoV. nih.gov

Dasatinib has been shown to inhibit both SARS-CoV and MERS-CoV with micromolar half-maximal effective concentrations (EC50s). google.com Specifically, the EC50 of Dasatinib against SARS-CoV is 2.1 μM, while for MERS-CoV it is 5.4 μM. google.com The mechanism of this antiviral action is thought to involve the inhibition of virion fusion with the endosome, a critical step for viral entry and replication. nih.gov This broad-spectrum potential has led to the consideration of Dasatinib and similar kinase inhibitors as part of the therapeutic arsenal (B13267) against existing and emerging coronaviruses. frontiersin.org

Table 1: Antiviral Activity of Selected Kinase Inhibitors Against Coronaviruses

| Compound | Target Virus(es) | Reported EC50 | Key Findings | Reference(s) |

| Dasatinib | SARS-CoV, MERS-CoV | 2.1 μM (SARS-CoV), 5.4 μM (MERS-CoV) | Inhibits viral replication; ABL pathway appears essential for viral growth. | nih.govgoogle.comfrontiersin.org |

| Imatinib (B729) | SARS-CoV, MERS-CoV | Micromolar range | Active against both viruses, suggesting a role for the ABL pathway. | nih.govfrontiersin.org |

| Nilotinib | SARS-CoV | Micromolar range | Inhibits SARS-CoV replication but not significantly MERS-CoV. | nih.govfrontiersin.org |

Cellular senescence, a state of irreversible cell cycle arrest, is a hallmark of aging and contributes to various age-related diseases. embopress.org Senolytic agents are compounds that selectively induce apoptosis in these senescent cells. Dasatinib, particularly in combination with other compounds, has demonstrated significant senolytic activity.

The combination of Dasatinib and Quercetin (D+Q) is one of the most studied senolytic therapies. nih.gov Dasatinib, a tyrosine kinase inhibitor, has been found to effectively eliminate senescent preadipocytes, while Quercetin, a flavonoid, targets other senescent cell types. biomolther.org This combination has been shown to effectively clear senescent cells in both laboratory and animal models, leading to improved tissue function and an extended healthspan. embopress.orgbiomolther.org

The mechanism behind Dasatinib's senolytic effect lies in its ability to inhibit pro-survival pathways that senescent cells rely on. clinicaltrials.gov By targeting these pathways, Dasatinib and its analogues can induce apoptosis in senescent cells without significantly affecting healthy, proliferating cells. clinicaltrials.gov This targeted elimination of senescent cells has shown promise in ameliorating a range of age-related conditions, including metabolic dysfunction and frailty. nih.govbiomolther.org

Table 2: Senolytic Activity of Dasatinib

| Therapeutic Strategy | Target Cells | Mechanism of Action | Potential Applications | Reference(s) |

| Dasatinib + Quercetin (D+Q) | Various senescent cells (e.g., preadipocytes, endothelial cells) | Induces apoptosis by inhibiting pro-survival pathways. | Amelioration of age-related diseases, improved metabolic function, extended healthspan. | embopress.orgnih.govbiomolther.org |

| FOXO4-DRI | Human senescent fibroblasts | Causes p53 nuclear exclusion, leading to apoptosis. | Targeted elimination of senescent cells. | embopress.org |

Conceptual Framework for the Development of Next-Generation Kinase Inhibitors

The development of new kinase inhibitors is guided by a deeper understanding of kinase biology and the mechanisms of drug resistance. The goal is to create more selective and potent drugs that can overcome the limitations of current therapies.

A key concept in modern drug design is the principle of "oncogene addiction," where cancer cells become highly dependent on a single activated kinase for their survival. nih.gov This provides a therapeutic window, as inhibiting this kinase selectively harms cancer cells while sparing normal cells. nih.gov However, resistance often develops through secondary mutations in the kinase that prevent drug binding or through the activation of bypass signaling pathways. nih.gov

Next-generation inhibitors are being designed to address these challenges. news-medical.net This includes the development of covalent inhibitors that form a permanent bond with the target kinase, as well as allosteric inhibitors that bind to sites other than the highly conserved ATP-binding pocket, potentially offering greater selectivity. mdpi.comdiscoveryontarget.com Furthermore, there is a growing emphasis on developing inhibitors that can target multiple nodes in a signaling pathway to prevent the development of resistance. news-medical.net

Methodological Advancements in Academic Drug Discovery and Translational Research for Tyrosine Kinase Inhibitors

The discovery and development of tyrosine kinase inhibitors have been significantly accelerated by methodological advancements in both computational and experimental approaches.

In silico methods, such as molecular docking and pharmacophore modeling, are now integral to the early stages of drug discovery. nih.gov These computational tools allow researchers to screen vast libraries of virtual compounds and predict their binding affinity for specific kinases, significantly streamlining the identification of promising lead compounds. nih.govfip.org Machine learning and deep learning models are also being increasingly used to generate novel molecular structures with the potential for kinase inhibition and to predict their activity. chapman.edu

On the experimental front, high-throughput screening technologies and chemoproteomic approaches enable the rapid profiling of compounds against the entire kinome, providing a comprehensive view of their on-target and off-target effects. plos.org This is crucial for understanding the polypharmacology of kinase inhibitors and for anticipating potential side effects. plos.org The integration of these computational and experimental methods within a collaborative framework between academia and industry is fostering a more efficient and predictable path from initial hit discovery to clinical application. mdpi.com

Q & A

Q. What are the primary molecular targets of 3-Chloro Dasatinib, and how are they validated in preclinical models?

Methodological Answer:

- Kinase Profiling Assays : Use broad-spectrum kinase activity assays (e.g., ATP-competitive inhibition assays) to confirm primary targets such as Bcr-Abl, Src-family kinases (e.g., LYN, HCK), and FLT3-ITD variants .

- CRISPR/Cas9 Screens : Validate target specificity via gene knockout studies in leukemia cell lines, focusing on tyrosine kinases (e.g., LCK, CSK) and TCR-related genes linked to T-cell suppression .

- Xenograft Models : Test efficacy in FLT3-ITD AML xenografts, correlating tumor regression with target inhibition via phosphoproteomics .

Q. What experimental models are recommended for assessing this compound’s pharmacokinetics and toxicity?

Methodological Answer:

- Plasma Pharmacokinetics : Conduct time-course studies in murine models to measure trough plasma concentrations, adjusting for covariates like age and body weight .

- Immune Monitoring : Use flow cytometry to assess T-cell suppression (e.g., reduced CD3+ activation markers) in peripheral blood samples, as dasatinib reversibly inhibits TCR signaling .

- Toxicity Profiling : Monitor pleural effusions and cytopenias in chronic dosing studies, aligning with clinical safety data from CML trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different cancer cell lines?

Methodological Answer:

- Mutation Analysis : Sequence Bcr-Abl or FLT3-ITD domains in discrepant cell lines to identify resistance-conferring mutations (e.g., T315I) that alter drug binding .

- Pharmacokinetic Modeling : Incorporate variables like plasma protein binding and intracellular drug accumulation to adjust potency metrics .

- Multi-Omics Integration : Cross-reference transcriptomic data (e.g., BEAT-AML cohort) with chemosensitivity results to identify predictive biomarkers (e.g., CSF1R expression) .

Q. What experimental strategies are effective for studying this compound’s off-target effects, such as its senolytic or anti-diabetic activity?

Methodological Answer:

- Senescence Assays : Treat aged murine models or senescent cell cultures (e.g., irradiated fibroblasts) and quantify senescence-associated β-galactosidase (SA-β-gal) reduction .

- Glycemic Monitoring : Conduct longitudinal studies in diabetic murine models, measuring fasting glucose and insulin tolerance after dasatinib administration .

- Off-Target Kinome Screening : Use chemoproteomics (e.g., kinobeads) to map non-canonical targets like metabolic kinases .

Q. How can multi-omics data be leveraged to predict this compound response in heterogeneous tumor populations?

Methodological Answer:

- Transcriptomic Signatures : Train machine learning models on RNA-seq data from chemosensitive vs. resistant AML cases, focusing on dasatinib-target genes (e.g., FGR, LYN) .

- Mutation-Response Mapping : Integrate whole-exome sequencing with functional chemosensitivity data to identify co-occurring mutations that modulate efficacy (AUC >0.75) .

- Single-Cell Proteomics : Apply mass cytometry (CyTOF) to dissect tumor heterogeneity and identify subpopulations with elevated Src or Abl phosphorylation .

Q. What methodologies are recommended for optimizing this compound combination therapies in solid tumors?

Methodological Answer:

- Synergy Screening : Use high-throughput combinatorial drug screens (e.g., CAR T-cell + dasatinib) with Bliss independence scoring to identify additive effects .

- Nanoparticle Delivery : Co-encapsulate dasatinib with chemotherapeutics (e.g., paclitaxel) in lipid-based nanoparticles to enhance tumor penetration in pancreatic cancer models .

- Dynamic Biomarker Monitoring : Employ serial liquid biopsies to track circulating tumor DNA (ctDNA) and adaptive resistance mechanisms during combination trials .

Data Contradiction & Validation

Q. How should researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models?

Methodological Answer:

- Microenvironment Mimicry : Supplement in vitro assays with 3D co-culture systems (e.g., stromal cells + tumor spheroids) to replicate in vivo drug penetration barriers .

- Metabolite Profiling : Compare parent drug vs. metabolite (e.g., M6 carboxylic acid) activity using LC-MS in murine plasma and tumor tissue .

- Dose Escalation Studies : Align in vivo dosing (e.g., mg/kg/day) with human pharmacokinetic thresholds to avoid overestimation of efficacy .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.